molecular formula C23H20BrN5O3S2 B15038209 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038209
M. Wt: 558.5 g/mol
InChI Key: FXTVPZGMRRTCQO-DHRITJCHSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromothiophene, dimethoxyphenyl, and triazolyl groups

Preparation Methods

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound features a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazone: The hydrazone derivative may exhibit different chemical and biological properties compared to the hydrazide.

The uniqueness of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H20BrN5O3S2

Molecular Weight

558.5 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN5O3S2/c1-31-18-10-8-15(12-19(18)32-2)22-27-28-23(29(22)16-6-4-3-5-7-16)33-14-21(30)26-25-13-17-9-11-20(24)34-17/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+

InChI Key

FXTVPZGMRRTCQO-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br)OC

Origin of Product

United States

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